molecular formula C10H14N2O6 B3143711 (3-nitrooxy-1-adamantyl) Nitrate CAS No. 53488-28-1

(3-nitrooxy-1-adamantyl) Nitrate

Cat. No.: B3143711
CAS No.: 53488-28-1
M. Wt: 258.23 g/mol
InChI Key: XEKRSOZFGXQKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-nitrooxy-1-adamantyl) Nitrate is a chemical compound that features a unique adamantane core structure with nitrate functional groups. This compound is known for its stability and potential applications in various fields, including chemistry, biology, and medicine. The adamantane core provides a rigid and stable framework, while the nitrate groups contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrooxy-1-adamantyl) Nitrate typically involves the nitration of adamantane derivatives. One common method is the reaction of 1-adamantyl nitrate with nitric acid in the presence of acetic anhydride. This reaction proceeds under controlled conditions to ensure the selective introduction of nitrate groups without over-nitration or decomposition of the adamantane core .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-nitrooxy-1-adamantyl) Nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-nitrooxy-1-adamantyl) Nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-nitrooxy-1-adamantyl) Nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and signaling molecule that can modulate various physiological processes. The compound’s nitrate groups are metabolized to release NO, which then activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-nitrooxy-1-adamantyl) Nitrate is unique due to its specific combination of an adamantane core and nitrate functional groups. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to release nitric oxide upon metabolic activation further distinguishes it from other similar compounds .

Properties

IUPAC Name

(3-nitrooxy-1-adamantyl) nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-11(14)17-9-2-7-1-8(4-9)5-10(3-7,6-9)18-12(15)16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKRSOZFGXQKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-nitrooxy-1-adamantyl) Nitrate
Reactant of Route 2
Reactant of Route 2
(3-nitrooxy-1-adamantyl) Nitrate
Reactant of Route 3
(3-nitrooxy-1-adamantyl) Nitrate
Reactant of Route 4
(3-nitrooxy-1-adamantyl) Nitrate
Reactant of Route 5
(3-nitrooxy-1-adamantyl) Nitrate
Reactant of Route 6
(3-nitrooxy-1-adamantyl) Nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.